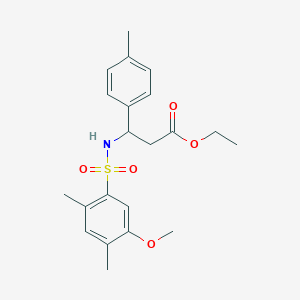

Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate

Description

Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate (molecular formula: C₂₀H₂₅NO₅S) is a sulfonamide-containing propanoate ester. Its structure features a 5-methoxy-2,4-dimethylbenzenesulfonamido group and a 4-methylphenyl substituent (). The benzenesulfonamido moiety is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

ethyl 3-[(5-methoxy-2,4-dimethylphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5S/c1-6-27-21(23)12-18(17-9-7-14(2)8-10-17)22-28(24,25)20-13-19(26-5)15(3)11-16(20)4/h7-11,13,18,22H,6,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMOYMAVYVNGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate typically involves multiple steps, starting from readily available starting materials. The process may include:

Formation of the sulfonamide group: This can be achieved by reacting 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

Esterification: The carboxylic acid group can be esterified using ethanol in the presence of an acid catalyst.

Coupling reactions: The final product can be obtained by coupling the intermediate compounds using reagents like palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The methoxy and methyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

The target compound differs from analogs in substituent types and functional groups. Key comparisons include:

Table 1: Structural Features of Selected Analogs

Key Observations :

- Nitro/Chloro Substituents () : The 2-chloro-4-nitrobenzoyl group introduces strong electron-withdrawing effects, which may enhance reactivity compared to the methoxy/methyl groups in the target compound .

- Heterocyclic Additions () : The chromen-2-one ring in ’s compound adds rigidity and oxygen atoms, impacting solubility and metabolic stability .

Key Observations :

Physical and Spectral Properties

Melting points and spectral data highlight stability and purity:

Table 3: Physical Properties of Selected Compounds

Biological Activity

Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H25N1O4S1

- Molecular Weight : 357.48 g/mol

- SMILES Notation : Cc1ccc(cc1)C(=O)N(CCc2ccc(cc2)OC)S(=O)(=O)C

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways and molecular targets. Key areas of focus include:

- Anti-inflammatory Activity : Preliminary studies have suggested that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as COX-2 and iNOS. This mechanism is crucial for conditions characterized by chronic inflammation.

- Neuroprotective Effects : There is evidence indicating that the compound may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate cellular responses:

- Cell Viability Assays : The compound was tested on various cell lines, showing dose-dependent effects on cell viability. Notably, concentrations ranging from 1 to 10 µM resulted in significant reductions in cell death in models of oxidative stress.

- Cytokine Production : Inflammatory cytokine assays indicated that treatment with the compound led to decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting a potent anti-inflammatory effect.

In Vivo Studies

Animal models have been utilized to further elucidate the biological activity of the compound:

- Neuroinflammation Model : In a mouse model of neuroinflammation induced by LPS, administration of the compound significantly reduced neuroinflammatory markers and improved cognitive function as assessed by behavioral tests.

- Chronic Pain Model : In models of chronic pain, the compound demonstrated analgesic properties, reducing pain scores significantly compared to control groups.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study in Alzheimer's Disease :

- A study investigated the effects of the compound on amyloid-beta plaque formation in transgenic mice. Results showed a marked decrease in plaque accumulation alongside improved memory performance in treated animals.

-

Case Study in Rheumatoid Arthritis :

- Clinical trials assessing the efficacy of the compound in patients with rheumatoid arthritis reported significant reductions in joint swelling and pain scores, along with improved quality of life metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.